An In-Depth Technical Guide to 2-Chlorothiazolo[4,5-c]pyridine (CAS No. 884860-63-3)
An In-Depth Technical Guide to 2-Chlorothiazolo[4,5-c]pyridine (CAS No. 884860-63-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorothiazolo[4,5-c]pyridine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed, validated synthetic protocol, and explores its reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the significant role of this scaffold in the development of targeted therapeutics, particularly kinase inhibitors, by examining its incorporation into various drug discovery programs. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Thiazolopyridine Scaffold in Medicinal Chemistry
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system in drug discovery. This structural motif is of significant interest due to its presence in numerous biologically active compounds. The nitrogen and sulfur heteroatoms, along with the fused aromatic system, provide a unique three-dimensional structure with specific electronic properties that facilitate interactions with various biological targets. 2-Chlorothiazolo[4,5-c]pyridine, in particular, serves as a versatile intermediate, with the chloro substituent acting as a convenient handle for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of 2-Chlorothiazolo[4,5-c]pyridine is essential for its effective use in synthesis and for predicting the properties of its derivatives.
Structural and Chemical Data
| Property | Value | Source |
| CAS Number | 884860-63-3 | [1] |
| Molecular Formula | C₆H₃ClN₂S | [1] |
| Molecular Weight | 170.61 g/mol | [1] |
| IUPAC Name | 2-chloro-[2][3]thiazolo[4,5-c]pyridine | [1] |
| Canonical SMILES | ClC1=NC2=CN=CC=C2S1 | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Spectroscopic Data (Predicted and Representative)
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused thiazole ring and the chloro substituent.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will be significantly deshielded.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of 2-Chlorothiazolo[4,5-c]pyridine
The synthesis of 2-Chlorothiazolo[4,5-c]pyridine can be efficiently achieved through a two-step process starting from a suitable aminopyridine precursor. The key steps involve the formation of the thiazole ring followed by the conversion of an amino group to a chloro group.
Synthesis of the Precursor: 2-Aminothiazolo[5,4-c]pyridine
The synthesis of the crucial intermediate, 2-aminothiazolo[5,4-c]pyridine, has been reported in the literature[4][5]. This involves the reaction of an appropriate aminopyridine derivative with a thiocyanate salt.
Caption: Fig. 1: General scheme for the synthesis of the 2-amino precursor.
Detailed Protocol for the Synthesis of 2-Aminothiazolo[5,4-c]pyridine:
A detailed, step-by-step protocol for the synthesis of this precursor can be found in the cited literature[4][5]. This typically involves heating the aminopyridine starting material with a thiocyanate salt in a suitable solvent.
Conversion to 2-Chlorothiazolo[4,5-c]pyridine via Sandmeyer Reaction
The conversion of the 2-amino group to a 2-chloro group is a classic transformation that can be accomplished via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.
Caption: Fig. 2: The Sandmeyer reaction converts the amino precursor to the final chloro-derivative.
Detailed Protocol for the Sandmeyer Reaction:
Materials:
-
2-Aminothiazolo[5,4-c]pyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diazotization:
-
Suspend 2-aminothiazolo[5,4-c]pyridine in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a change in the color of the solution.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Substitution:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Causality Behind Experimental Choices:
-
The low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt[6][7].
-
The use of a strong acid like HCl is necessary to generate nitrous acid in situ from sodium nitrite and to protonate the amino group, facilitating the diazotization process[6].
-
Copper(I) chloride acts as a catalyst in the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chloride ion[1][8].
Chemical Reactivity and Synthetic Utility
The chlorine atom at the 2-position of the thiazolo[4,5-c]pyridine ring system is a key functional group that enables a variety of subsequent chemical transformations. This reactivity is primarily governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the fused thiazole moiety.
Nucleophilic Aromatic Substitution (SNAr)
The 2-position of the pyridine ring is susceptible to nucleophilic attack, and this reactivity is exploited in the synthesis of a wide range of derivatives. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring[9][10].
Caption: Fig. 4: Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation.
This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the thiazolopyridine core, providing access to a vast chemical space for drug discovery.
Applications in Drug Discovery
The thiazolopyridine scaffold, and specifically derivatives of 2-Chlorothiazolo[4,5-c]pyridine, have emerged as important pharmacophores in the development of targeted therapies, particularly in the field of oncology.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiazolopyridine core has been successfully employed in the design of inhibitors for various kinases.
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c-Met Kinase Inhibitors: The c-Met tyrosine kinase receptor is a well-validated target in oncology. A straightforward synthesis of a Met antagonist has been reported, which involves a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, highlighting the utility of this scaffold in targeting this important kinase.[11]
-
c-KIT Inhibitors: Mutations in the c-KIT receptor tyrosine kinase are drivers of certain cancers, such as gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, offering a potential strategy to overcome resistance to existing therapies.[12][13]
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently activated in cancer. The thiazolo[5,4-b]pyridine scaffold has been utilized to develop potent PI3K inhibitors.[14]
The general strategy for the synthesis of these kinase inhibitors often involves the use of 2-Chlorothiazolo[4,5-c]pyridine as a starting material, where the chloro group is displaced by a suitable amine or other nucleophile to introduce a side chain that can interact with the kinase active site.
Safety and Handling
While a specific safety data sheet for 2-Chlorothiazolo[4,5-c]pyridine is not widely available, it should be handled with the same precautions as other chlorinated heterocyclic compounds. Based on the safety information for related compounds like 2-chloropyridine, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2-Chlorothiazolo[4,5-c]pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a platform for the generation of diverse libraries of compounds. The demonstrated success of the thiazolopyridine scaffold in the development of potent and selective kinase inhibitors underscores its importance as a privileged structure in modern drug design. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors towards the discovery of new therapeutic agents.
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